![molecular formula C17H20N4O3 B2758145 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034294-29-4](/img/structure/B2758145.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing.Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. The chemical properties of furan-based compounds can be explored through their synthesis.Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. The furan nucleus serves as an essential synthetic motif in the search for new drugs. Specifically, this compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . Its potential as an antimicrobial agent could contribute to combating microbial resistance.
Visualization of Angiotensin II Receptors
The compound’s structural features allow for its involvement in chemical reactions, including the Diels-Alder cycloaddition. Additionally, it has been employed in the visualization and study of angiotensin II and AT1 receptors, providing insights into cardiovascular diseases and potential therapeutic targets.
Furan Platform Chemicals
Beyond its medicinal applications, furan derivatives play a role in the field of sustainable chemistry. Furan platform chemicals (FPCs), such as furfural and 5-hydroxymethylfurfural, are directly derived from biomass. These compounds have diverse uses and contribute to the development of environmentally friendly materials .
Functionalized β-Lactams
Functionalized β-lactams, synthesized from (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine, have been explored. These compounds exhibit interesting reactivity patterns and may find applications in various chemical processes .
Safety And Hazards
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKTABESHATAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.